REACTION_SMILES
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[CH3:2][O:3][CH2:4][CH2:5][O:6][Al+:7][O:8][CH2:9][CH2:10][O:11][CH3:12].[F:15][c:16]1[cH:17][cH:18][c:19]([O:20][c:21]2[c:22]([C:23](=[O:24])[OH:25])[cH:26][cH:27][cH:28][cH:29]2)[cH:30][cH:31]1.[H-:14].[H-:1].[Na+:13].[Na+:33].[OH-:32].[cH:34]1[cH:35][cH:36][cH:37][cH:38][cH:39]1>>[F:15][c:16]1[cH:17][cH:18][c:19]([O:20][c:21]2[c:22]([CH2:23][OH:24])[cH:26][cH:27][cH:28][cH:29]2)[cH:30][cH:31]1
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Name
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COCCO[Al+]OCCOC
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COCCO[Al+]OCCOC
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1ccccc1Oc1ccc(F)cc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccccc1
|
Name
|
|
Type
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product
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Smiles
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OCc1ccccc1Oc1ccc(F)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |